molecular formula C19H20N4O6 B600163 2-Amino-1-methyl-6-phenylimidazo[4,5-b]pyridine N-|A-D-Glucuronide CAS No. 133084-70-5

2-Amino-1-methyl-6-phenylimidazo[4,5-b]pyridine N-|A-D-Glucuronide

Cat. No.: B600163
CAS No.: 133084-70-5
M. Wt: 400.391
InChI Key: SQVPGYDPSLNFET-KSXIZUIISA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Amino-1-methyl-6-phenylimidazo[4,5-b]pyridine N-|A-D-Glucuronide is a useful research compound. Its molecular formula is C19H20N4O6 and its molecular weight is 400.391. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Mechanism of Action

Target of Action

The primary target of 2-Amino-1-methyl-6-phenylimidazo[4,5-b]pyridine N-|A-D-Glucuronide, also known as (2S,3S,4S,5R,6R)-3,4,5-trihydroxy-6-[(1-methyl-6-phenylimidazo[4,5-b]pyridin-2-yl)amino]oxane-2-carboxylic acid, is the cytochrome P450 1A2 (CYP1A2) enzyme . This enzyme plays a crucial role in the metabolic activation of the compound .

Biochemical Pathways

The compound induces gene expression changes in the JAK/STAT and MAPK pathways related to inflammation, diabetes, and cancer . It modulates genes controlled by the STAT3 transcriptional factor and initiates leptin signaling via the JAK/STAT and MAPK pathway cascades .

Pharmacokinetics

The compound is extensively glucuronidated in humans, both in vivo and in vitro . This process is mediated by UDP-glucuronosyltransferase (UGT), which plays a critical role in the detoxification of food-borne carcinogenic heterocyclic amines .

Result of Action

The compound mediates gene expression changes within the adipocyte, and the pathways most affected are related to cancer and other chronic diseases . It has been shown to be selectively toxic to dopaminergic neurons in primary cultures, resulting in a decreased percentage of dopaminergic neurons .

Action Environment

The formation of the compound increases with the temperature and duration of cooking and also depends on the method of cooking and the variety of meat being cooked . Exposure to the compound depends on the eating habits of the individual and can vary up to 5000-fold . It is also related to the type of meat, doneness, cooking method, and quantity consumed .

Properties

IUPAC Name

(2S,3S,4S,5R,6R)-3,4,5-trihydroxy-6-[(1-methyl-6-phenylimidazo[4,5-b]pyridin-2-yl)amino]oxane-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20N4O6/c1-23-11-7-10(9-5-3-2-4-6-9)8-20-16(11)21-19(23)22-17-14(26)12(24)13(25)15(29-17)18(27)28/h2-8,12-15,17,24-26H,1H3,(H,27,28)(H,20,21,22)/t12-,13-,14+,15-,17+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SQVPGYDPSLNFET-KSXIZUIISA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(N=CC(=C2)C3=CC=CC=C3)N=C1NC4C(C(C(C(O4)C(=O)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN1C2=C(N=CC(=C2)C3=CC=CC=C3)N=C1N[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)C(=O)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20N4O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50747014
Record name N-(1-Methyl-6-phenyl-1H-imidazo[4,5-b]pyridin-2-yl)-beta-D-glucopyranuronosylamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50747014
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

400.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

133084-70-5
Record name N-(1-Methyl-6-phenyl-1H-imidazo[4,5-b]pyridin-2-yl)-beta-D-glucopyranuronosylamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50747014
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.